molecular formula C13H19ClN4O2S B6660934 N-(1-amino-2-methylpropan-2-yl)-1-phenylpyrazole-4-sulfonamide;hydrochloride

N-(1-amino-2-methylpropan-2-yl)-1-phenylpyrazole-4-sulfonamide;hydrochloride

Cat. No.: B6660934
M. Wt: 330.83 g/mol
InChI Key: PBSNEVCPCBVAEP-UHFFFAOYSA-N
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Description

N-(1-amino-2-methylpropan-2-yl)-1-phenylpyrazole-4-sulfonamide;hydrochloride is a chemical compound with a complex structure that includes a pyrazole ring, a sulfonamide group, and an amino group

Properties

IUPAC Name

N-(1-amino-2-methylpropan-2-yl)-1-phenylpyrazole-4-sulfonamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4O2S.ClH/c1-13(2,10-14)16-20(18,19)12-8-15-17(9-12)11-6-4-3-5-7-11;/h3-9,16H,10,14H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBSNEVCPCBVAEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CN)NS(=O)(=O)C1=CN(N=C1)C2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.83 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-amino-2-methylpropan-2-yl)-1-phenylpyrazole-4-sulfonamide;hydrochloride typically involves multiple steps. One common route starts with the preparation of the pyrazole ring, followed by the introduction of the sulfonamide group and the amino group. The reaction conditions often require the use of catalysts, specific temperatures, and solvents to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(1-amino-2-methylpropan-2-yl)-1-phenylpyrazole-4-sulfonamide;hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperatures.

    Substitution: Nucleophiles like amines or thiols, and electrophiles like alkyl halides, often in the presence of catalysts or under reflux conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, reduction may yield amines or alcohols, and substitution may yield various derivatives with different functional groups.

Scientific Research Applications

N-(1-amino-2-methylpropan-2-yl)-1-phenylpyrazole-4-sulfonamide;hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, or anticancer properties.

    Industry: Utilized in the development of new materials, catalysts, or chemical processes.

Mechanism of Action

The mechanism of action of N-(1-amino-2-methylpropan-2-yl)-1-phenylpyrazole-4-sulfonamide;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can modulate various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-amino-2-methylpropan-2-yl)methanesulfonamide;hydrochloride
  • N-(1-amino-2-methylpropan-2-yl)naphthalene-2-sulfonamide
  • N-(1-amino-2-methylpropan-2-yl)benzene-1-sulfonamide

Uniqueness

N-(1-amino-2-methylpropan-2-yl)-1-phenylpyrazole-4-sulfonamide;hydrochloride is unique due to its specific structural features, such as the combination of a pyrazole ring and a sulfonamide group. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and development.

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